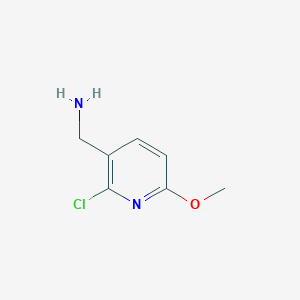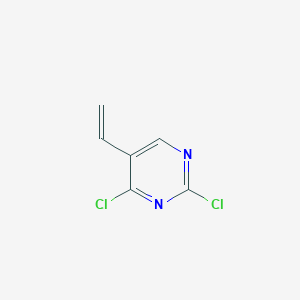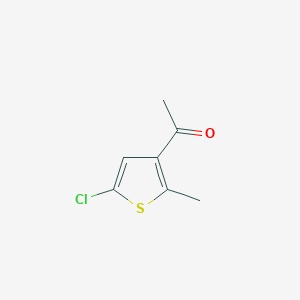
(2-Chloro-6-methoxypyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.
Nucleophilic Substitution: The 2-chloro-6-methoxypyridine undergoes a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Chloro-6-methoxypyridin-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the chloro substituent.
2-Chloro-6-methoxypyridine: Similar structure but lacks the methanamine group.
2-Chloro-6-ethoxypyridine: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
(2-Chloro-6-methoxypyridin-3-yl)methanamine is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, along with a methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
1060810-34-5 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2-chloro-6-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3 |
Clé InChI |
OVJZMNVPZFEZFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)











